2-Deuteroathanol
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Overview
Description
2-Deuteroathanol, also known as deuterated ethanol, is a form of ethanol where the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is represented by the chemical formula C₂D₆O. Deuterated ethanol is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Deuteroathanol typically involves the deuteration of ethanol. One common method is the exchange of hydrogen atoms in ethanol with deuterium using deuterium oxide (D₂O) as the deuterium source. This process can be catalyzed by acids or bases to enhance the exchange rate .
Industrial Production Methods: Industrial production of deuterated compounds, including this compound, often involves the use of deuterated reagents and solvents. The direct high-temperature deuteration method is also employed, where ethanol reacts with deuterium gas at elevated temperatures and pressures to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Deuteroathanol undergoes similar chemical reactions as regular ethanol, including oxidation, reduction, and substitution reactions. the presence of deuterium can influence the reaction rates and mechanisms due to the isotope effect.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to deuterated acetaldehyde (C₂D₄O) using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to deuterated ethane (C₂D₆) using reducing agents like lithium aluminum deuteride (LiAlD₄).
Substitution: Deuterium atoms in this compound can be substituted with other functional groups using reagents like halogens or alkylating agents
Major Products: The major products formed from these reactions include deuterated acetaldehyde, deuterated ethane, and various deuterated derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Deuteroathanol is widely used in various scientific research fields due to its unique properties:
Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Deuterated ethanol is used in the production of deuterated drugs and as a standard in mass spectrometry
Mechanism of Action
The mechanism of action of 2-Deuteroathanol is primarily related to its use as a solvent and tracer in scientific research. In NMR spectroscopy, the deuterium atoms in this compound do not produce interfering signals, allowing for clearer analysis of the sample. In metabolic studies, deuterium acts as a stable isotope tracer, enabling the tracking of metabolic pathways and the study of enzyme kinetics .
Comparison with Similar Compounds
Deuterated Methanol (CD₃OD): Similar to 2-Deuteroathanol but with a single carbon atom. Used in NMR spectroscopy and as a solvent.
Deuterated Water (D₂O): Heavy water used in various scientific applications, including NMR spectroscopy and neutron moderation.
Deuterated Chloroform (CDCl₃): Commonly used as an NMR solvent due to its deuterium content and non-reactivity.
Uniqueness: this compound is unique due to its specific application in NMR spectroscopy and metabolic studies. Its deuterium content provides distinct advantages in reducing background signals and enabling precise tracking of biochemical processes .
Properties
Molecular Formula |
C2H6O |
---|---|
Molecular Weight |
47.07 g/mol |
IUPAC Name |
2-deuterioethanol |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D |
InChI Key |
LFQSCWFLJHTTHZ-MICDWDOJSA-N |
Isomeric SMILES |
[2H]CCO |
Canonical SMILES |
CCO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.